Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16347078
InChI: InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-7-5-23(6-8-24)16(26)13-10-22-14-4-3-11(29-18(19,20)21)9-12(14)15(13)25/h3-4,9-10H,2,5-8H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C18H18F3N3O5
Molecular Weight: 413.3 g/mol

Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16347078

Molecular Formula: C18H18F3N3O5

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate -

Specification

Molecular Formula C18H18F3N3O5
Molecular Weight 413.3 g/mol
IUPAC Name ethyl 4-[4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-7-5-23(6-8-24)16(26)13-10-22-14-4-3-11(29-18(19,20)21)9-12(14)15(13)25/h3-4,9-10H,2,5-8H2,1H3,(H,22,25)
Standard InChI Key KFMGEYDNCXZKDW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F

Introduction

Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with a specific chemical structure that includes a quinoline core, a piperazine ring, and a trifluoromethoxy group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.

Synthesis

The synthesis of Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves several steps, typically starting with the preparation of the quinoline core and the piperazine ring. The quinoline core can be synthesized through various methods, including the Skraup reaction or the Conrad-Limpach reaction, followed by the introduction of the trifluoromethoxy group. The piperazine ring is then linked to the quinoline core via a carbonyl group, often through a coupling reaction.

Biological Activity

While specific biological activity data for Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is not detailed in the search results, compounds with similar structures often exhibit potential as pharmaceutical agents due to their ability to interact with various biological targets. The presence of a trifluoromethoxy group can enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy.

Research Findings and Applications

Research on compounds with quinoline and piperazine moieties often focuses on their antiviral, antibacterial, and anticancer properties. The incorporation of a trifluoromethoxy group can modify these properties, making such compounds interesting candidates for drug development.

Potential ApplicationDescription
Antiviral ActivityCompounds with similar structures have shown potential against viral targets.
Antibacterial ActivityThe quinoline core is known for its antibacterial properties.
Anticancer ActivityPiperazine derivatives have been explored for their anticancer potential.

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